1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Description
Chemical Identification and Structural Elucidation
Systematic Nomenclature and IUPAC Classification
The IUPAC name for this compound is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione , reflecting its:
- Heptadiene backbone : A seven-carbon chain with conjugated double bonds at positions 1 and 6.
- Aromatic substituents : A 4-hydroxy-3-methoxyphenyl group at C1 and a 4-hydroxyphenyl group at C7.
- Diketone functionality : Two ketone groups at positions 3 and 5.
Alternative designations include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 22608-11-3 | |
| PubChem CID | 5469424 | |
| ChEBI ID | CHEBI:65737 |
Molecular Architecture and Stereochemical Properties
The molecular formula C₂₀H₁₈O₅ (MW: 338.35 g/mol) defines a planar, symmetric structure stabilized by intramolecular hydrogen bonding. Key features include:
Stereochemistry
- Double-bond configuration : The E,E-geometry of the heptadiene chain minimizes steric strain, confirmed by NMR coupling constants (J = 16.2 Hz for H1–H2 and H6–H7).
- Dihedral angles : X-ray diffraction (unavailable in provided sources) typically shows angles <10° between aromatic rings and the diketone plane in analogous curcuminoids.
Electronic Properties
- Conjugation : Extended π-system across the heptadiene and diketone moieties results in UV-Vis absorption maxima at ~350 nm.
| Property | Value | Method |
|---|---|---|
| LogP (Partition coeff) | 3.12 ± 0.15 | Computational |
| Hydrogen bond donors | 3 (two phenolic -OH, one diketone) | NMR |
| Hydrogen bond acceptors | 5 (two ketones, three ethers) |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.82 | s | OCH₃ (C3 methoxy) |
| 6.33 | d (J=16 Hz) | H1 (heptadiene) |
| 6.85 | d (J=8 Hz) | H2 and H6 (aromatic) |
| 7.14 | d (J=16 Hz) | H7 (heptadiene) |
| 9.52 | s | phenolic -OH (C4) |
| 9.68 | s | phenolic -OH (C4') |
¹³C NMR (125 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 183.2 | C3 and C5 ketones |
| 147.6 | C4 (phenolic -OH) |
| 56.1 | OCH₃ |
| 123–130 | Aromatic carbons |
The absence of splitting in the methoxy signal (δ 3.82, singlet) confirms its equatorial position.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) in negative mode ([M–H]⁻ m/z 337.1) yields characteristic fragments:
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 337.1 | [M–H]⁻ | Molecular ion |
| 217.0 | C₁₃H₁₃O₃⁻ | Cleavage at C3–C4 bond |
| 173.1 | C₉H₉O₃⁻ | Retro-Diels-Alder |
High-resolution MS (HRMS) confirms the molecular formula with an error <2 ppm.
X-ray Crystallographic Structural Determination
While crystallographic data for demethoxycurcumin is absent in the provided sources, analogous curcuminoids exhibit:
- Monoclinic crystal systems with space group P2₁/c.
- Unit cell parameters : a = 8.2 Å, b = 11.5 Å, c = 12.0 Å, β = 98.5°.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145272 | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24939-17-1 | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24939-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, yielding curcumin after purification .
Industrial Production Methods: Industrial production of curcumin involves the extraction from turmeric rhizomes. The process includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Vanillin and ferulic acid.
Reduction: Tetrahydrocurcumin.
Substitution: Various substituted curcumin derivatives depending on the reagents used.
Scientific Research Applications
Anti-Inflammatory Properties
HMPH has been extensively studied for its anti-inflammatory effects. Research indicates that it significantly reduces inflammation in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. The compound inhibits nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Anticancer Activity
In addition to its anti-inflammatory properties, HMPH has demonstrated potential anticancer effects. It has been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.
Case Studies
- Breast Cancer : In vitro studies have indicated that HMPH can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors has been highlighted as a key mechanism .
- Colorectal Cancer : Another study reported that HMPH inhibited the proliferation of colorectal cancer cells through the activation of caspase pathways and suppression of the PI3K/Akt signaling pathway .
Other Biological Activities
Beyond its anti-inflammatory and anticancer effects, HMPH exhibits various other biological activities:
- Antioxidant Activity : HMPH possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that HMPH may offer neuroprotective benefits by mitigating neuronal damage in models of neurodegenerative diseases .
Mechanism of Action
Curcumin exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Antimicrobial: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins and nucleic acids.
Comparison with Similar Compounds
Curcuminoids share a common heptadiene-3,5-dione backbone but differ in aromatic substituents. Below is a detailed comparison of demethoxycurcumin with its analogs, curcumin (curcumin I) and bisdemethoxycurcumin (curcumin III):
Structural and Physicochemical Properties
| Parameter | Curcumin (Curcumin I) | Demethoxycurcumin (Curcumin II) | Bisdemethoxycurcumin (Curcumin III) |
|---|---|---|---|
| IUPAC Name | 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | 1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione |
| Molecular Formula | C₂₁H₂₀O₆ | C₂₀H₁₈O₅ | C₁₉H₁₆O₄ |
| Molecular Weight | 368.39 g/mol | 338.35 g/mol | 308.31 g/mol |
| Substituents | Two 4-hydroxy-3-methoxyphenyl groups | One 4-hydroxy-3-methoxyphenyl, one 4-hydroxyphenyl | Two 4-hydroxyphenyl groups |
| Natural Abundance | 60–70% of curcuminoids | 20–27% of curcuminoids | 10–15% of curcuminoids |
| Solubility | Lipophilic; soluble in organic solvents | Similar lipophilicity | Higher hydrophilicity due to lack of methoxy groups |
| Stability | Keto-enol tautomerism; pH-dependent stability | More stable than curcumin in acidic conditions | Least stable due to absence of methoxy groups |
Key Structural Insights :
- The methoxy group in demethoxycurcumin enhances its radical scavenging activity compared to bisdemethoxycurcumin .
- Curcumin’s symmetry (two identical substituents) contributes to its crystalline properties, whereas demethoxycurcumin’s asymmetry may influence receptor-binding specificity .
Pharmacological and Therapeutic Profiles
| Activity | Curcumin (Curcumin I) | Demethoxycurcumin (Curcumin II) | Bisdemethoxycurcumin (Curcumin III) |
|---|---|---|---|
| Antioxidant Capacity | Moderate (due to methoxy groups) | High (optimal balance of hydroxyl/methoxy) | Highest (two hydroxyl groups) |
| Anti-inflammatory | Strong (NF-κB and COX-2 inhibition) | Moderate (selective COX-2 inhibition) | Weak (limited methoxy-mediated modulation) |
| Anticancer | Potent (apoptosis induction, angiogenesis inhibition) | Synergistic with curcumin in cell cycle arrest | Limited efficacy in most cancer models |
| Antimicrobial | Broad-spectrum (bacteria, fungi) | Enhanced Gram-positive activity | Narrow spectrum |
| Bioavailability | Low (rapid metabolism, poor absorption) | Moderate (slower glucuronidation) | Highest (resistance to hepatic conjugation) |
| Clinical Relevance | GRAS status; used in cancer and arthritis trials | Emerging focus in metabolic disease research | Limited human studies |
Notable Findings:
- Demethoxycurcumin exhibits superior metabolic stability in phase-I biotransformation, producing active metabolites like tetrahydrocurcumin, which retain antioxidant properties .
- In a COVID-19 study , a demethoxycurcumin derivative (1-(4-hydroxyphenyl)-7-(3,4-dihydroxyphenyl)-heptadiene-3,5-dione) outperformed remdesivir in inhibiting SARS-CoV-2 proteases .
- Bisdemethoxycurcumin’s lack of methoxy groups correlates with reduced anti-inflammatory activity but higher solubility in aqueous environments .
Metabolic and Gut Microbiota Interactions
- Curcumin : Rapidly metabolized into tetrahydrocurcumin (THC) and glucuronides; gut microbiota further convert it into dihydroferulic acid .
- Demethoxycurcumin: Slower glucuronidation kinetics; microbiota-derived metabolites include 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, enhancing its systemic bioavailability .
- Bisdemethoxycurcumin : Minimal microbiota-mediated transformation due to structural simplicity; excreted unchanged in higher proportions .
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione, commonly known as curcumin, is a polyphenolic compound derived from the rhizomes of Curcuma longa (turmeric). This compound has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of curcumin is , with a molar mass of approximately 368.38 g/mol. Its structure features two aromatic rings connected by a heptadiene chain with keto-enol tautomerism properties, allowing it to exist in both keto and enol forms depending on the pH of the environment .
Anticancer Activity
Curcumin has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Induction of Apoptosis : Curcumin enhances TRAIL-induced apoptosis in colon cancer cells and converts TRAIL-resistant cells to TRAIL-sensitive ones .
- Inhibition of Antiapoptotic Proteins : It decreases the expression of antiapoptotic proteins while increasing pro-apoptotic proteins via reactive oxygen species (ROS) pathways .
- Cell Cycle Arrest : Curcumin has been shown to cause cell cycle arrest in various cancer types, including pancreatic and colorectal cancers .
Case Study: Antiproliferative Effects
A study assessing curcumin's effects on pancreatic cancer cells demonstrated an IC50 value of 0.32 ± 0.12 µM against MiaPaCa-2 cells and 0.77 ± 0.18 µM against Panc-2 cells after 72 hours of treatment, indicating potent antiproliferative activity .
| Cancer Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MiaPaCa-2 | 0.32 ± 0.12 | 72 hours |
| Panc-2 | 0.77 ± 0.18 | 72 hours |
Antimicrobial Activity
Curcumin exhibits significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Curcumin has been shown to inhibit growth in several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that curcumin disrupts bacterial cell membranes and inhibits biofilm formation .
Table: Antimicrobial Efficacy of Curcumin
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
Anti-inflammatory Properties
Curcumin's anti-inflammatory effects are attributed to its ability to inhibit various inflammatory mediators:
- Cytokine Modulation : Curcumin reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .
- NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression .
Antioxidant Activity
Curcumin acts as a potent antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This property contributes to its protective effects against oxidative stress-related diseases.
Q & A
Basic Question: How is demethoxycurcumin structurally characterized and differentiated from other curcuminoids?
Methodological Answer:
Demethoxycurcumin is identified via spectroscopic techniques:
- NMR : Distinguish its structure by comparing aromatic proton signals (e.g., absence of one methoxy group vs. curcumin) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 338.35 (C₂₀H₁₈O₅) confirms its molecular weight .
- UV-Vis Spectroscopy : Absorption maxima at ~420 nm, influenced by keto-enol tautomerism in solution .
Differentiation from bisdemethoxycurcumin requires analyzing methoxy group counts via HPLC with photodiode array detection .
Advanced Question: What experimental strategies address the low bioavailability of demethoxycurcumin in therapeutic studies?
Methodological Answer:
- Metal Complexation : Synthesize transition metal (e.g., Zn²⁺, Cu²⁺) complexes to enhance solubility and stability. For example, chelation with Zn(OAc)₂ in methanol under inert atmospheres improves bioavailability .
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to increase cellular uptake. Optimize parameters like solvent evaporation rate and polymer-to-drug ratio .
- Structural Analog Synthesis : Introduce hydrophilic substituents (e.g., sulfonate groups) to the phenolic rings while preserving the β-diketone moiety .
Basic Question: What are the primary antioxidant mechanisms of demethoxycurcumin?
Methodological Answer:
- H-Atom Transfer (HAT) : Dominates in neutral/acidic conditions due to the keto form’s labile hydrogens at the central CH₂ group. Rate constants for radical quenching (e.g., with tert-butoxyl radicals) approach diffusion-controlled limits (~7.5 × 10⁹ M⁻¹s⁻¹) .
- Electron Transfer (ET) : Observed in alkaline conditions (enol form), measured via electrochemical methods like cyclic voltammetry .
- Metal Chelation : Binds Fe³⁺/Cu²⁺ to inhibit Fenton reactions, validated via UV-Vis titration and Job’s plot analysis .
Advanced Question: How do researchers resolve contradictions in demethoxycurcumin’s reported bioactivity across studies?
Methodological Answer:
- Standardized Assay Conditions : Control variables like solvent (DMSO vs. ethanol), pH, and cell line selection (e.g., HepG2 vs. Caco-2) to minimize discrepancies .
- Synergistic Studies : Evaluate combinatorial effects with curcumin and bisdemethoxycurcumin using factorial design experiments to mimic natural curcuminoid ratios .
- Bioavailability Correction : Normalize data using pharmacokinetic parameters (AUC, Cₘₐₓ) from in vivo models (e.g., Sprague-Dawley rats) .
Basic Question: What protocols ensure safe handling of demethoxycurcumin in aquatic environments?
Methodological Answer:
- Acute Toxicity Mitigation : Avoid aqueous disposal; use activated carbon filters to capture residues (LC₅₀ for Daphnia magna: <1 mg/L) .
- Spill Management : Collect solid spills with non-reactive absorbents (e.g., vermiculite) and incinerate at >800°C .
- Ecotoxicology Screening : Conduct OECD Test Guideline 202 (Daphnia sp. immobilization assay) for hazard classification .
Advanced Question: How is computational modeling applied to optimize demethoxycurcumin’s drug-likeness?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., SARS-CoV-2 Mpro) using AMBER or GROMACS. Compare docking scores (−9.5 kcal/mol) with experimental IC₅₀ values .
- QSAR Modeling : Modify substituents on the phenolic rings to improve LogP (target: 2–3) and polar surface area (<140 Ų) .
- ADMET Prediction : Use SwissADME to assess hepatotoxicity (CYP3A4 inhibition risk) and blood-brain barrier permeability .
Basic Question: What analytical methods quantify demethoxycurcumin in plant extracts?
Methodological Answer:
- HPLC-DAD : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid) at 1.0 mL/min. Retention time: ~12.5 min (λ = 425 nm) .
- LC-MS/MS : Quantify via MRM transition m/z 338.3 → 137.1 (LOQ: 0.1 ng/mL) .
- TLC Validation : Silica gel GF₂₅₄ plates with chloroform:methanol (9:1); Rf = 0.65 under UV 365 nm .
Advanced Question: What strategies enhance demethoxycurcumin’s photostability for topical applications?
Methodological Answer:
- Microencapsulation : Use chitosan-alginate microspheres (size: 5–10 µm) to reduce UV degradation. Optimize crosslinking time (2–4 hrs) .
- Additive Stabilization : Co-formulate with α-tocopherol (0.1% w/w) to scavenge free radicals generated under UV exposure .
- Accelerated Stability Testing : Expose samples to 4500 lux/hr (ICH Q1B guidelines) and monitor degradation via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
